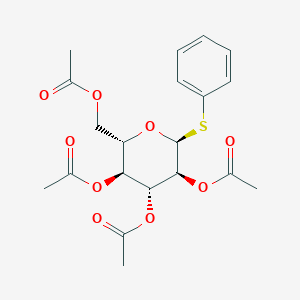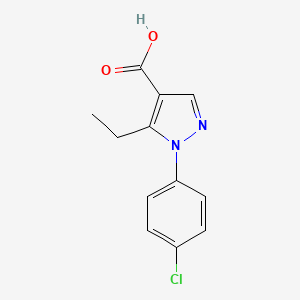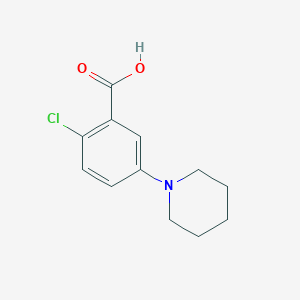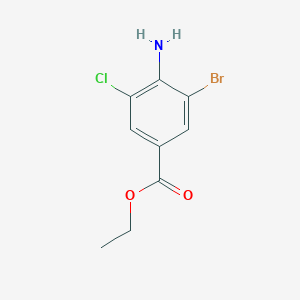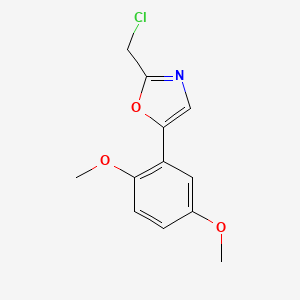
2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole
Descripción general
Descripción
“2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” is a chemical compound with the molecular formula C12H12ClNO3 . It has a molecular weight of 253.68 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” consists of an oxazole ring attached to a chloromethyl group and a 2,5-dimethoxyphenyl group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various oxazoles. The chloromethyl analogue is particularly useful in substituting reactions to create 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
- Development of Heterocyclic Scaffolds : 2, 4, 5-Trisubstituted oxazoles have been synthesized using simple methodologies. The structures of these compounds have been characterized by various methods including X-ray crystallography, indicating their potential for diverse applications in chemistry (Kadam, Shaikh, & Patel, 2016).
Biological and Medicinal Applications
- Trypanocidal Activity : Studies have shown that certain 2,5-diphenyloxazole derivatives exhibit trypanocidal activity, useful in combating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
- Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific group substitutions have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use in sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Organic Chemistry Applications
- Synthesis of Oxazole Derivatives : Research has been conducted on the synthesis of oxazole derivatives, including methods for the creation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. These methods contribute to the broader field of organic synthesis (Potkin, Petkevich, & Kurman, 2009).
- Gold Catalysis in Synthesis : Gold catalysis has been employed for the mild condition synthesis of oxazoles from propargylcarboxamides, demonstrating the utility of gold in organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPCEMFOSNQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
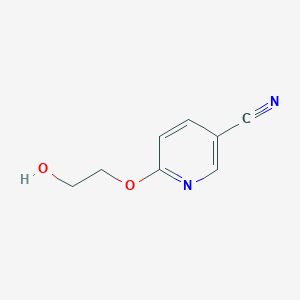

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
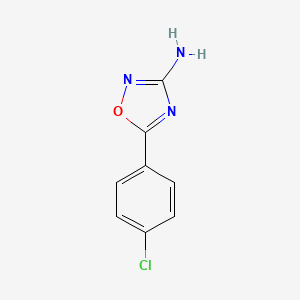
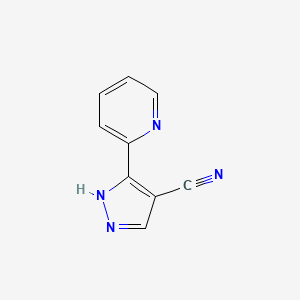
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)


